molecular formula C10H14N2O3 B8536293 tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate

tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate

Cat. No. B8536293
M. Wt: 210.23 g/mol
InChI Key: AAHVZBAVFDHQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 2-(2-formylimidazol-1-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-12-5-4-11-8(12)7-13/h4-5,7H,6H2,1-3H3

InChI Key

AAHVZBAVFDHQMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CN=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-imidazole carboxaldehyde (1.00 g, 10.4 mmol) in DMF (1 mL) was added 1 eq. tert-butylbromoacetate, potassium carbonate and a catalytic amount of potassium iodide. The reactions were heated at 110° C. for 18 hrs followed by evaporation to dryness and purified utilizing a Biotage SP4 with a gradient method of 5-50% methanol in DCM to yield the desired compound (850 mg, 4.03 mmol, 39% yield). 1H NMR (400 MHz, DMSO-d6) δ 7.6 (s, H), 7.23 (s, H), 5.15 (s, 2H), 1.40 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.